molecular formula C10H21N3O4 B14917761 N6-(L-threonyl)-L-lysine

N6-(L-threonyl)-L-lysine

Cat. No.: B14917761
M. Wt: 247.29 g/mol
InChI Key: KBBSTKRMTXZXBS-CSMHCCOUSA-N
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Description

N6-(L-threonyl)-L-lysine is a compound that plays a significant role in various biological processes. It is a modified nucleoside found in transfer RNA (tRNA), specifically at position 37, which is adjacent to the anticodon. This modification is essential for the accurate translation of the genetic code and stabilization of the tRNA structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(L-threonyl)-L-lysine involves the transfer of the L-threonyl-carbamoyl moiety from threonyl-carbamoyl-adenosine monophosphate (TC-AMP) to the adenine base at position 37 of the tRNA. This reaction is catalyzed by the KEOPS/EKC complex, which includes several subunits that facilitate the binding and transfer processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily studied in a research context. the enzymatic synthesis involving the KEOPS/EKC complex could potentially be scaled up for industrial applications if needed.

Chemical Reactions Analysis

Types of Reactions

N6-(L-threonyl)-L-lysine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, which can lead to different derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

N6-(L-threonyl)-L-lysine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N6-(L-threonyl)-L-lysine involves its incorporation into tRNA at position 37, where it stabilizes the anticodon loop and ensures accurate decoding of the genetic code. This modification prevents frameshifting and enhances the efficiency of protein synthesis by facilitating proper codon-anticodon pairing .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N6-(L-threonyl)-L-lysine include other modified nucleosides such as:

    N6-methyladenosine: A methylated form of adenosine found in RNA.

    Pseudouridine: A modified nucleoside found in various types of RNA.

    Inosine: A nucleoside that plays a role in the wobble base pairing of tRNA.

Uniqueness

This compound is unique due to its specific role in stabilizing the anticodon loop of tRNA and ensuring accurate translation of the genetic code. Its presence at position 37 of tRNA is crucial for maintaining the fidelity of protein synthesis, which distinguishes it from other modified nucleosides .

Properties

Molecular Formula

C10H21N3O4

Molecular Weight

247.29 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C10H21N3O4/c1-6(14)8(12)9(15)13-5-3-2-4-7(11)10(16)17/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1

InChI Key

KBBSTKRMTXZXBS-CSMHCCOUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N)O

Canonical SMILES

CC(C(C(=O)NCCCCC(C(=O)O)N)N)O

Origin of Product

United States

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